molecular formula C11H23O4P B13433076 2-Isopropyl-5-methylcyclohexyl hydrogen (hydroxymethyl)phosphonate

2-Isopropyl-5-methylcyclohexyl hydrogen (hydroxymethyl)phosphonate

Katalognummer: B13433076
Molekulargewicht: 250.27 g/mol
InChI-Schlüssel: HGHPDCPNIDPMEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Isopropyl-5-methylcyclohexyl hydrogen (hydroxymethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a cyclohexane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5-methylcyclohexyl hydrogen (hydroxymethyl)phosphonate typically involves the reaction of 2-Isopropyl-5-methylcyclohexanol with a phosphonic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the phosphonate ester bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Isopropyl-5-methylcyclohexyl hydrogen (hydroxymethyl)phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of phosphonic acids.

    Reduction: Formation of phosphine oxides.

    Substitution: Formation of various substituted phosphonates.

Wissenschaftliche Forschungsanwendungen

2-Isopropyl-5-methylcyclohexyl hydrogen (hydroxymethyl)phosphonate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of flame retardants, plasticizers, and corrosion inhibitors.

Wirkmechanismus

The mechanism of action of 2-Isopropyl-5-methylcyclohexyl hydrogen (hydroxymethyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phosphonates: Compounds containing C−PO(OR)2 groups, such as glyphosate and ethephon.

    Phosphonic Acids: Compounds like phosphorous acid and its derivatives.

Uniqueness

2-Isopropyl-5-methylcyclohexyl hydrogen (hydroxymethyl)phosphonate is unique due to its specific structural features, including the cyclohexane ring and the hydroxymethyl group. These features confer distinct chemical reactivity and biological activity compared to other phosphonates and phosphonic acids .

Eigenschaften

Molekularformel

C11H23O4P

Molekulargewicht

250.27 g/mol

IUPAC-Name

hydroxymethyl-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphinic acid

InChI

InChI=1S/C11H23O4P/c1-8(2)10-5-4-9(3)6-11(10)15-16(13,14)7-12/h8-12H,4-7H2,1-3H3,(H,13,14)

InChI-Schlüssel

HGHPDCPNIDPMEV-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC(C(C1)OP(=O)(CO)O)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.